molecular formula C7H7N3 B067599 2-Aminobenzimidazole CAS No. 162938-41-2

2-Aminobenzimidazole

Cat. No.: B067599
CAS No.: 162938-41-2
M. Wt: 133.15 g/mol
InChI Key: JWYUFVNJZUSCSM-UHFFFAOYSA-N
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Description

2-aminobenzimidazole is a member of the class of benzimidazoles that is benzimidazole in which the hydrogen at position 2 is replaced by an amino group. It has a role as a marine xenobiotic metabolite.
Plates (in water);  white powder. (NTP, 1992)

Scientific Research Applications

Biofilm Inhibition and Dispersal

  • Antibacterial Biofilms: 2-Aminobenzimidazole derivatives have been identified to inhibit and disperse biofilms formed by bacteria like MRSA, vancomycin-resistant Enterococcus faecium, and Staphylococcus epidermidis. This activity is dependent on zinc, possibly through a direct zinc-chelating mechanism (Rogers, Huigens, & Melander, 2009).

Enzyme Inhibition

  • Cholinesterase Inhibition: Synthesized this compound derivatives have shown inhibitory activities against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These derivatives could potentially be used in the treatment of neurodegenerative diseases (Zhu et al., 2013).

Chemical Synthesis and Drug Discovery

  • Synthesis on DNA: A method for synthesizing multifunctional 2-Aminobenzimidazoles on DNA, enhancing the design and creation of DNA-encoded libraries for drug discovery, has been developed (Su et al., 2020).

Antidiabetic Potential

  • Antidiabetic Derivatives: Novel this compound derivatives have been designed and evaluated for antidiabetic potential, showing significant α-glucosidase inhibitory activity. These findings indicate potential leads in antidiabetic drug development (Sreeja, AntonSmith, & Mathan, 2019).

Pharmaceutical and Medicinal Chemistry

  • Pharmacological Properties: this compound compounds exhibit various pharmacological activities, such as histamine receptor blocking, anti-inflammatory, and analgesic properties, making them comparable to drugs used in therapy (Nawrocka, 1996).

RNA Cleavage

  • Artificial Ribonucleases: Conjugates of this compound with antisense oligonucleotides can effectively cleave RNA, acting as artificial ribonucleases. This property is crucial in molecular biology and therapeutic applications (Danneberg et al., 2015).

Antibiotic Development

  • Antibiotic Activity: Novel 2-Aminobenzimidazoles have been developed with antibiotic activity, especially effective against multidrug-resistant bacterial strains like Staphylococcus aureus and Acinetobacter baumannii (Huigens et al., 2010).

Hyperbaric Oxygenation Research

Chemical Properties Study

  • Study of Aggregation and Equilibria: The aggregation and equilibrium properties of this compound have been studied using quantum chemical calculations and spectroscopy, contributing to the understanding of its chemical behavior (Angelova et al., 2011).

Properties

IUPAC Name

1H-benzimidazol-2-amine
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InChI

InChI=1S/C7H7N3/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H3,8,9,10)
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InChI Key

JWYUFVNJZUSCSM-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)N
Source PubChem
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Molecular Formula

C7H7N3
Record name 2-AMINOBENZIMIDAZOLE
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DSSTOX Substance ID

DTXSID1024465
Record name 2-Aminobenzimidazole
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Molecular Weight

133.15 g/mol
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Physical Description

Plates (in water); white powder. (NTP, 1992)
Record name 2-AMINOBENZIMIDAZOLE
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Solubility

>20 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 68 °F (NTP, 1992)
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CAS No.

934-32-7
Record name 2-AMINOBENZIMIDAZOLE
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Record name Benzimidazol-2-ylamine
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Melting Point

435 °F (NTP, 1992)
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Synthesis routes and methods I

Procedure details

A mixture of an isothiocyanate (prepared by reacting the corresponding amine with thiophosgene) and a suitably substituted phenylenediamine in dry dichloromethane was stirred at rt overnight and evaporated to dryness. The resulting thiourea was then purified by e.g. column chromatography or reacted further as crude material. Thus, the thiourea was dissolved in THF, added a coupling reagent such as dicyclohexylcarbodiimide (DCC), and stirred at reflux temperature overnight. Aqueous NaHCO3 was added and the solution extracted with EtOAc. The combined organic phases were dried (MgSO4), filtered and concentrated in vacuo to give the crude 2-aminobenzimidazole which was subsequently purified by column chromatography or preparative LCMS.
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amine
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substituted phenylenediamine
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Synthesis routes and methods II

Procedure details

Cyanogen bromide (7.05 mmol, 0.74 g) was added to a solution of 2,3-diaminoanisole (4.7 mmol, 0.65 g) in EtOH (10 mL) and the reaction was stirred at room temperature for 14 h. The reaction was diluted with H2O and then basified (pH>12) using 4 M NaOH. The aqueous layer was extracted with CH2Cl2. The organic phase was then separated and washed with brine and then dried over MgSO4 and then concentrated to provide 2-aminobenzimidazole 37b.
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0.74 g
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0.65 g
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10 mL
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Synthesis routes and methods III

Procedure details

A mixture of 1.14 parts of 2-chloropyrimidine, 5 parts of N-[1-[[5-[(2-aminoethyl)thiomethyl]-2-furanyl]methyl]-4-piperidinyl]-1-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-amine, 8 parts of sodium hydrogen carbonate and 80 parts of ethanol was stirred and refluxed overnight. The reaction mixture was filtered and the filtrate was evaporated. The residue was purified by column chromatography over silica gel using a mixture of trichloromethane and methanol (97:3 by volume) as eluent. The main fraction was collected and the eluent was evaporated. The residue was crystallized from 1,1'-oxybisethane, yielding 1.2 parts (21%) of 1-[(4-fluorophenyl)methyl]-N-[1-[[5-]]2-(2-pyrimidinylamino)ethyl]thiomethyl]-2-furanyl]methyl]-4-piperidinyl]-1H-benzimidazol-2-amine; mp. 128.9° C. (compound 50).
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N-[1-[[5-[(2-aminoethyl)thiomethyl]-2-furanyl]methyl]-4-piperidinyl]-1-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-amine
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Synthesis routes and methods IV

Procedure details

To a stirred mixture of 2.5 parts of lithium aluminum hydride and 225 parts of tetrahydrofuran was added dropwise a solution of 13 parts of 4-[[1-(2-thienylmethyl)-1H-benzimidazol-2-yl]amino]-1-piperidineacetonitrile in tetrahydrofuran under nitrogen atmosphere. Upon completion, stirring was continued for 3 hours at reflux. The reaction mixture was cooled in an ice bath and decomposed by the successive additions of 2.5 parts of water, 7.5 parts of a sodium hydroxide solution 15% and 7.5 parts of water. The whole was filtered over Hyflo and the filtrate was evaporated. The residue was crystallized from acetonitrile, yielding 9.5 parts (72%) of N-[1-(2-aminoethyl)-4-piperidinyl]-1-(2-thienylmethyl)-1e,uns/H/ -benzimidazol-2-amine; mp. 137.1° C. (intermediate 108).
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13
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4-[[1-(2-thienylmethyl)-1H-benzimidazol-2-yl]amino]-1-piperidineacetonitrile
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Synthesis routes and methods V

Procedure details

To a stirred and cooled (0° C.) mixture of 3.8 parts of poly(oxymethylene) 37%, 15.5 parts of 1-[(4-fluorophenyl)methyl]-N-(4-piperidinyl)-1H-benzimidazol-2-amine and 7 parts of glacial acetic acid were added 6.5 parts of 2-methylimidazo[1,2-a]pyridine under nitrogen atmosphere. The whole was heated slowly to 50° C. and stirring was continued at 50° C. for 2 hours. After stirring was continued overnight at room temperature, the reaction mixture was poured into water and the whole was made alkaline with sodium hydroxide. The product was extracted with dichloromethane. The extract was dried, filtered and evaporated. The residue was purified by column chromatography over silica gel using a mixture of trichloromethane and methanol, saturated with ammonia, (96:4 by volume) as eluent. The pure fractions were collected and the eluent was evaporated. The residue was crystallized from acetonitrile. The product was filtered off and dried, yielding 6.7 parts (30%) of 1-[(4-fluorophenyl)methyl]-N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]-4-piperidinyl]-1H-benzimidazol-2-amine; mp. 198.1° C. (compound 106).
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poly(oxymethylene)
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Aminobenzimidazole
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Reactant of Route 6
2-Aminobenzimidazole

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